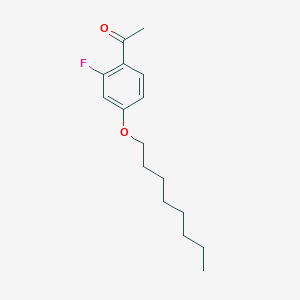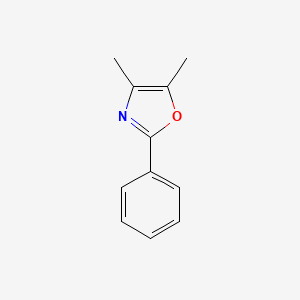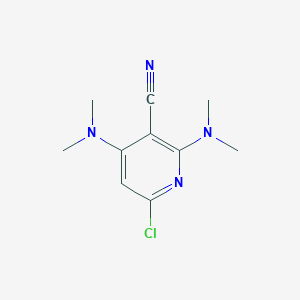
ethyl 6-chloro-2H-chromene-3-carboxylate
Übersicht
Beschreibung
Ethyl 6-chloro-2H-chromene-3-carboxylate is an organic compound that belongs to the class of substituted chromene derivatives . It has a molecular weight of 238.67 .
Molecular Structure Analysis
The molecular formula of this compound is C12H11ClO3 . The InChI code for this compound is 1S/C12H11ClO3/c1-2-15-12(14)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-6H,2,7H2,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of 3-(Trifluoroacetyl)coumarins : A study by Chizhov et al. (2008) demonstrates the synthesis of ethyl 6-substituted 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates via Knoevenagel condensation, followed by recyclization to form previously unknown 3-(trifluoroacetyl)coumarins. This research highlights the versatility of chromene derivatives in synthesizing coumarin compounds with potential applications in organic chemistry and material science Chizhov et al., 2008.
Facile Synthesis of Substituted 2H-Chromene-3-Carboxylates : Sairam et al. (2015) developed an efficient and simple protocol for preparing ethyl 2-oxo-2H-chromene-3-carboxylates through the condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate. This method showcases the potential for synthesizing chromene derivatives with varied substitutions, which could be useful in developing new materials and pharmaceuticals Sairam et al., 2015.
Pharmacological Activities and Potential Therapeutic Applications
Anticancer Activity : Das et al. (2009) explored the structure-activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (SHA 14-1) and its analogues, demonstrating their ability to mitigate drug resistance and synergize with various cancer therapies in leukemia cells. This research signifies the potential of chromene derivatives in developing anticancer agents capable of overcoming drug resistance Das et al., 2009.
Antimicrobial Activity Against Mycobacterium Tuberculosis : Hwang et al. (2013) identified chlorinated coumarins from the polypore mushroom Fomitopsis officinalis, including ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate, with activity against Mycobacterium tuberculosis. This study highlights the potential of naturally occurring and synthetically modified chromene derivatives as antimicrobial agents Hwang et al., 2013.
Safety and Hazards
This compound is associated with certain hazards. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
This compound is a derivative of 2H-chromene, and similar compounds have been shown to exhibit significant antimicrobial activity. Therefore, it’s possible that this compound may interact with targets in various classes of bacteria and fungi.
Mode of Action
Result of Action
Biochemische Analyse
Biochemical Properties
Ethyl 6-chloro-2H-chromene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, coumarin derivatives, including this compound, have been shown to inhibit enzymes like monoamine oxidase . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and protecting biomolecules from oxidative damage.
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with monoamine oxidase results in enzyme inhibition, which can alter neurotransmitter levels . Additionally, this compound can induce changes in gene expression, influencing cellular functions and pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that coumarin derivatives, including this compound, remain stable under specific conditions, ensuring consistent biological activity . Prolonged exposure may lead to degradation, affecting its efficacy and safety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antioxidant and antitumor activities. Higher doses can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its inhibition of monoamine oxidase affects the metabolism of neurotransmitters, leading to altered levels of serotonin, dopamine, and norepinephrine . Additionally, this compound may influence the metabolism of other biomolecules, contributing to its diverse biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . This distribution pattern ensures that the compound reaches its site of action, exerting its therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound interacts with its intended biomolecules, leading to the desired biological effects .
Eigenschaften
IUPAC Name |
ethyl 6-chloro-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-2-15-12(14)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROZIKGJLUCJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363091 | |
| Record name | ethyl 6-chloro-2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66670-54-0 | |
| Record name | ethyl 6-chloro-2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1621262.png)
![2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621264.png)
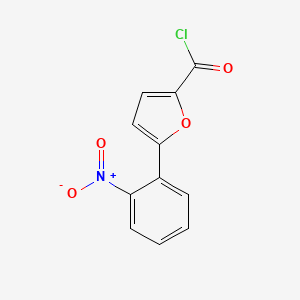

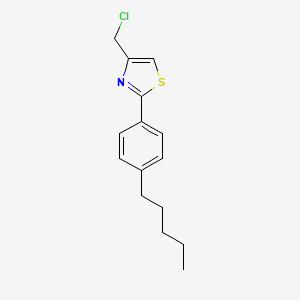
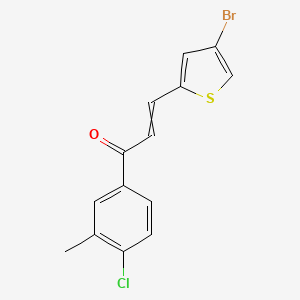
![1-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-4-[2-(1H-indol-3-yl)ethyl]pyridinium bromide](/img/structure/B1621271.png)

